![molecular formula C21H18BrClN2O3S B12472366 N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472366.png)
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various functional groups, including bromophenyl, chlorobenzyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with glycine, which is then protected and functionalized through a series of reactions. The introduction of the 4-bromophenyl group can be achieved through a nucleophilic substitution reaction, while the 4-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation. The phenylsulfonyl group is often added through a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl and chlorobenzyl groups can be reduced to their corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN~3~) and thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Azide and thiol-substituted derivatives.
Scientific Research Applications
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl and chlorobenzyl groups may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
- N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
N~2~-(4-bromophenyl)-N-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide backbone allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18BrClN2O3S |
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Molecular Weight |
493.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-17-8-12-19(13-9-17)25(29(27,28)20-4-2-1-3-5-20)15-21(26)24-14-16-6-10-18(23)11-7-16/h1-13H,14-15H2,(H,24,26) |
InChI Key |
XACLEXHUCFHFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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